molecular formula C12H11NO2 B14375673 2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]- CAS No. 90141-11-0

2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-

Cat. No.: B14375673
CAS No.: 90141-11-0
M. Wt: 201.22 g/mol
InChI Key: HDEBRZRIHSRDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This specific compound is characterized by the presence of a 3-methyl group and a 4-methylphenyl imino group attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]- typically involves the reaction of 3-methyl-2(5H)-furanone with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate

Properties

CAS No.

90141-11-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-methyl-5-(4-methylphenyl)iminofuran-2-one

InChI

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)13-11-7-9(2)12(14)15-11/h3-7H,1-2H3

InChI Key

HDEBRZRIHSRDBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.